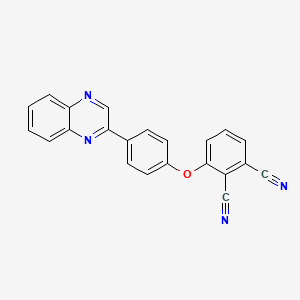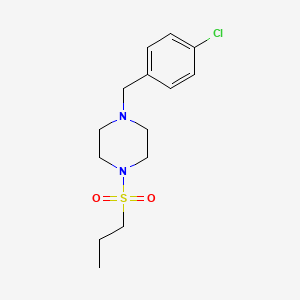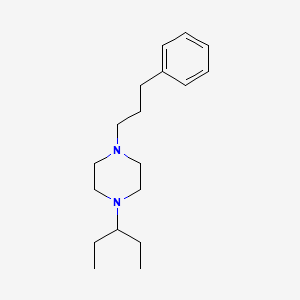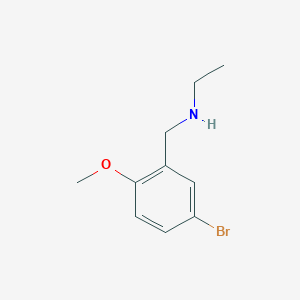methanone](/img/structure/B10882784.png)
[4-(2-Chlorobenzyl)piperazin-1-yl](4-fluorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzyl group and a 4-fluorophenyl ketone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl chloride with piperazine to form 4-(2-chlorobenzyl)piperazine. This intermediate is then reacted with 4-fluorobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
化学反応の分析
Types of Reactions
4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:
Oxidation: The piperazine ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperazine ring can yield N-oxides, while reduction of the ketone group can produce secondary alcohols.
科学的研究の応用
Chemistry
In chemistry, 4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its piperazine ring is a common motif in many pharmaceuticals, and the presence of the 2-chlorobenzyl and 4-fluorophenyl groups can enhance its biological activity .
Industry
Industrially, 4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE can be used in the development of new materials with specific properties, such as polymers or coatings that require chemical resistance or specific mechanical properties .
作用機序
The mechanism of action of 4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The 2-chlorobenzyl and 4-fluorophenyl groups can enhance binding affinity and selectivity, leading to specific biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other piperazine derivatives such as:
- 4-(2-BROMOBENZYL)PIPERAZINOMETHANONE
- 4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE
- 4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE .
Uniqueness
What sets 4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE apart is the combination of the 2-chlorobenzyl and 4-fluorophenyl groups, which can confer unique chemical and biological properties. This combination can enhance its reactivity and potential as a pharmacophore compared to other similar compounds.
特性
分子式 |
C18H18ClFN2O |
|---|---|
分子量 |
332.8 g/mol |
IUPAC名 |
[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C18H18ClFN2O/c19-17-4-2-1-3-15(17)13-21-9-11-22(12-10-21)18(23)14-5-7-16(20)8-6-14/h1-8H,9-13H2 |
InChIキー |
WNLDZKBSWBTHLC-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[(4-cyclohexylpiperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B10882707.png)

![1-[4-(3,4-Dimethoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10882726.png)
![(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10882727.png)
![1-(2-Bromobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10882738.png)
![N-[1,1-dioxido-2-pentyl-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-4-methoxybenzamide](/img/structure/B10882746.png)
![methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882750.png)
![2-(3-Nitrophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B10882754.png)
methanone](/img/structure/B10882770.png)

![2-[(3-Methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carbonitrile](/img/structure/B10882780.png)

